molecular formula F2O2U B8534681 Dioxouranium(2+);difluoride

Dioxouranium(2+);difluoride

Cat. No. B8534681
M. Wt: 308.025 g/mol
InChI Key: KCKICANVXIVOLK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372157B1

Procedure details

A calcium nitrate solution 14 from the Calcium Nitrate Reconstitution Station and, as needed, fresh calcium nitrate powder 3 are combined with deionized water 4 obtained from the Deionized Water Supply 2 in a mixing vessel. The resulting calcium nitrate solution 7 and uranyl fluoride solution 1 from the UO2F2 Storage facility are introduced into a precipitator vessel. Tramp and washwater 6 from the Slurry Washer/Dryer, described below, may also be introduced into the Precipitator. The aqueous calcium nitrate reacts with the uranyl fluoride solution to form a slurry 8 of uranyl nitrate and calcium fluoride according to the following stoichiometric relation:
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
UO2F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[Ca+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[F-:10].[U+2:11](=[O:13])=[O:12].[F-]>O>[N+:1]([O-:4])([O-:3])=[O:2].[U+2:11](=[O:13])=[O:12].[N+:6]([O-:9])([O-:8])=[O:7].[F-:10].[Ca+2:5].[F-:10] |f:0.1.2,3.4.5,7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[U+2](=O)=O.[F-]
Name
UO2F2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[U+2](=O)=O.[F-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
may also be introduced into the Precipitator

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[U+2](=O)=O.[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[F-].[Ca+2].[F-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06372157B1

Procedure details

A calcium nitrate solution 14 from the Calcium Nitrate Reconstitution Station and, as needed, fresh calcium nitrate powder 3 are combined with deionized water 4 obtained from the Deionized Water Supply 2 in a mixing vessel. The resulting calcium nitrate solution 7 and uranyl fluoride solution 1 from the UO2F2 Storage facility are introduced into a precipitator vessel. Tramp and washwater 6 from the Slurry Washer/Dryer, described below, may also be introduced into the Precipitator. The aqueous calcium nitrate reacts with the uranyl fluoride solution to form a slurry 8 of uranyl nitrate and calcium fluoride according to the following stoichiometric relation:
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
UO2F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[Ca+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[F-:10].[U+2:11](=[O:13])=[O:12].[F-]>O>[N+:1]([O-:4])([O-:3])=[O:2].[U+2:11](=[O:13])=[O:12].[N+:6]([O-:9])([O-:8])=[O:7].[F-:10].[Ca+2:5].[F-:10] |f:0.1.2,3.4.5,7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[U+2](=O)=O.[F-]
Name
UO2F2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[U+2](=O)=O.[F-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
may also be introduced into the Precipitator

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[U+2](=O)=O.[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[F-].[Ca+2].[F-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06372157B1

Procedure details

A calcium nitrate solution 14 from the Calcium Nitrate Reconstitution Station and, as needed, fresh calcium nitrate powder 3 are combined with deionized water 4 obtained from the Deionized Water Supply 2 in a mixing vessel. The resulting calcium nitrate solution 7 and uranyl fluoride solution 1 from the UO2F2 Storage facility are introduced into a precipitator vessel. Tramp and washwater 6 from the Slurry Washer/Dryer, described below, may also be introduced into the Precipitator. The aqueous calcium nitrate reacts with the uranyl fluoride solution to form a slurry 8 of uranyl nitrate and calcium fluoride according to the following stoichiometric relation:
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
UO2F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[Ca+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[F-:10].[U+2:11](=[O:13])=[O:12].[F-]>O>[N+:1]([O-:4])([O-:3])=[O:2].[U+2:11](=[O:13])=[O:12].[N+:6]([O-:9])([O-:8])=[O:7].[F-:10].[Ca+2:5].[F-:10] |f:0.1.2,3.4.5,7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[U+2](=O)=O.[F-]
Name
UO2F2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[U+2](=O)=O.[F-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
may also be introduced into the Precipitator

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[U+2](=O)=O.[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[F-].[Ca+2].[F-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.